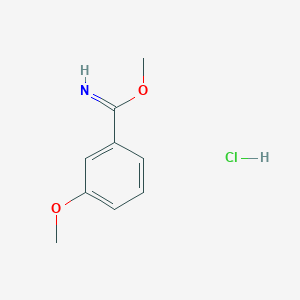

methyl 3-methoxybenzimidate HCL

Description

Methyl 3-methoxybenzimidate HCl (CAS: 57075-83-9) is a hydrochloride salt derivative of an imidate ester. Its molecular formula is C₉H₁₂ClNO₂, with a molar mass of 201.65 g/mol. The compound features a benzimidate core substituted with a methoxy group at the 3-position and a methyl ester functional group. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrochloride salt form.

Propriétés

Formule moléculaire |

C9H12ClNO2 |

|---|---|

Poids moléculaire |

201.65 g/mol |

Nom IUPAC |

methyl 3-methoxybenzenecarboximidate;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-11-8-5-3-4-7(6-8)9(10)12-2;/h3-6,10H,1-2H3;1H |

Clé InChI |

JXJDDTFXZMZTKA-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1)C(=N)OC.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-methoxybenzimidate hydrochloride can be synthesized through the cyanoimidation of aldehydes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrogen cyanide and tert-butyl hypochlorite in methanol. The reaction mixture is stirred at room temperature and then heated to 50°C for several hours. The product is purified by flash chromatography on silica gel using petroleum ether and ethyl acetate as eluents .

Industrial Production Methods

In industrial settings, the production of methyl 3-methoxybenzimidate hydrochloride typically involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the imidate group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, amines, and substituted benzimidates, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Methyl 3-methoxybenzimidate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Mécanisme D'action

The mechanism of action of methyl 3-methoxybenzimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Functional Group Variations: this compound contains an imidate ester group (–N–C(OCH₃)–), whereas 3-methoxybenzamidine HCl (similarity 1.00) has an amidino group (–C(NH₂)₂⁺). 2-Methoxybenzimidamide HCl (similarity 0.92) replaces the imidate ester with an amidamide group (–C(O)NH₂) and positions the methoxy group ortho to the core, which may reduce steric hindrance compared to the para-substituted this compound .

- The 4-hydroxybenzamidine HCl analog (similarity 0.91) replaces methoxy with a polar hydroxy group, significantly altering acidity and solubility profiles .

Physicochemical Properties

While exact data for this compound are scarce, comparisons with analogs suggest:

- Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases. For example, 3-methoxybenzamidine HCl’s amidino group may increase ionic interactions, enhancing solubility over the imidate ester variant .

- Stability: Imidate esters are prone to hydrolysis under acidic or basic conditions, whereas amidino groups (e.g., in 3-methoxybenzamidine HCl) are more stable, favoring long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.